molecular formula C17H16ClN3 B11421718 N-(2-chlorobenzyl)-1-(prop-2-en-1-yl)-1H-benzimidazol-2-amine

N-(2-chlorobenzyl)-1-(prop-2-en-1-yl)-1H-benzimidazol-2-amine

Cat. No.: B11421718
M. Wt: 297.8 g/mol
InChI Key: PKRDBPNZAPMMPW-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

N-(2-chlorobenzyl)-1-(prop-2-en-1-yl)-1H-benzimidazol-2-amine is a chemical compound that belongs to the benzimidazole class Benzimidazoles are known for their diverse biological activities, including antimicrobial, antiviral, and anticancer properties

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-(2-chlorobenzyl)-1-(prop-2-en-1-yl)-1H-benzimidazol-2-amine typically involves the following steps:

    Formation of Benzimidazole Core: The benzimidazole core can be synthesized by condensing o-phenylenediamine with an appropriate carboxylic acid or its derivatives under acidic conditions.

    Introduction of Prop-2-en-1-yl Group: The prop-2-en-1-yl group can be introduced via an alkylation reaction using an appropriate alkyl halide.

    Attachment of 2-chlorobenzyl Group: The final step involves the nucleophilic substitution reaction where the 2-chlorobenzyl group is attached to the benzimidazole core.

Industrial Production Methods

Industrial production methods for this compound would likely involve optimization of the above synthetic routes to ensure high yield and purity. This may include the use of catalysts, controlled reaction conditions, and purification techniques such as recrystallization or chromatography.

Chemical Reactions Analysis

Types of Reactions

    Oxidation: This compound can undergo oxidation reactions, potentially leading to the formation of various oxidized derivatives.

    Reduction: Reduction reactions can convert the compound into its reduced forms, which may have different biological activities.

    Substitution: The compound can participate in nucleophilic or electrophilic substitution reactions, leading to the formation of various substituted derivatives.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate, hydrogen peroxide, and chromium trioxide.

    Reduction: Reducing agents such as sodium borohydride or lithium aluminum hydride can be used.

    Substitution: Reagents like alkyl halides, acyl chlorides, and sulfonyl chlorides are commonly used in substitution reactions.

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield hydroxylated or carboxylated derivatives, while substitution reactions can produce a variety of substituted benzimidazole compounds.

Scientific Research Applications

N-(2-chlorobenzyl)-1-(prop-2-en-1-yl)-1H-benzimidazol-2-amine has several scientific research applications:

    Chemistry: It is used as a building block for the synthesis of more complex molecules.

    Biology: The compound is studied for its potential antimicrobial and antiviral activities.

    Medicine: Research is ongoing to explore its potential as an anticancer agent.

    Industry: It may be used in the development of new materials or as an intermediate in chemical manufacturing processes.

Mechanism of Action

The mechanism of action of N-(2-chlorobenzyl)-1-(prop-2-en-1-yl)-1H-benzimidazol-2-amine involves its interaction with specific molecular targets. These targets may include enzymes, receptors, or other proteins that play a role in biological processes. The compound may inhibit or activate these targets, leading to its observed biological effects. The exact pathways involved can vary depending on the specific application and the biological system being studied.

Comparison with Similar Compounds

Similar Compounds

    Benzimidazole: The parent compound of the benzimidazole class.

    2-chlorobenzyl benzimidazole: A similar compound with a different substituent.

    Prop-2-en-1-yl benzimidazole: Another related compound with a different alkyl group.

Uniqueness

N-(2-chlorobenzyl)-1-(prop-2-en-1-yl)-1H-benzimidazol-2-amine is unique due to the specific combination of its substituents, which may confer distinct biological activities and chemical properties compared to other benzimidazole derivatives

Properties

Molecular Formula

C17H16ClN3

Molecular Weight

297.8 g/mol

IUPAC Name

N-[(2-chlorophenyl)methyl]-1-prop-2-enylbenzimidazol-2-amine

InChI

InChI=1S/C17H16ClN3/c1-2-11-21-16-10-6-5-9-15(16)20-17(21)19-12-13-7-3-4-8-14(13)18/h2-10H,1,11-12H2,(H,19,20)

InChI Key

PKRDBPNZAPMMPW-UHFFFAOYSA-N

Canonical SMILES

C=CCN1C2=CC=CC=C2N=C1NCC3=CC=CC=C3Cl

Origin of Product

United States

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.